Factual information regarding the specific scientific research applications of 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL (CAS Number: 74788542) is currently scarce.
Based on the chemical structure, some potential areas for further scientific research can be hypothesized:
2-[2-(2-Chlorophenyl)phenyl]propan-2-OL is an organic compound characterized by the molecular formula C15H15ClO and a molecular weight of 246.73 g/mol. This compound features a propan-2-ol structure with a chlorophenyl group and a phenyl group attached to the central carbon, making it a secondary alcohol. The presence of the chlorine atom in the chlorophenyl group contributes to its unique chemical properties and potential biological activities.
Research indicates that 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Its structural characteristics allow it to interact with biological molecules, potentially influencing their activity through hydrogen bonding and hydrophobic interactions with proteins and enzymes .
The synthesis of 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL typically involves the reduction of 2-chlorobenzophenone. A common method employs sodium borohydride in an alcohol solvent like methanol or ethanol, conducted under mild conditions at room temperature.
In industrial settings, more efficient methods such as catalytic hydrogenation using palladium on carbon as a catalyst are utilized. This process involves hydrogenating 2-chlorobenzophenone under controlled pressure and temperature conditions to produce the desired compound.
This compound has various applications across different fields:
The mechanism of action for 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL involves its interaction with molecular targets, where the hydroxyl group can form hydrogen bonds with biological molecules. The chlorophenyl group may engage with hydrophobic regions of proteins, potentially modulating their activity. These interactions are critical for understanding its biological effects and therapeutic potential .
Several compounds share structural similarities with 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chlorobenzhydrol | Contains a chlorobenzene moiety without additional phenyl groups | Simpler structure, fewer functional groups |
| Benzhydrol | Lacks the chlorine substituent but retains the phenolic structure | No halogen, differing reactivity |
| 4-Methylbenzhydrol | Similar phenolic structure but with a methyl group instead of chlorine | Different steric effects due to methyl substitution |
These compounds differ primarily in their substituents and functional groups, which significantly influence their chemical reactivity and biological activity. The unique presence of both chlorophenyl and phenyl groups in 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL enhances its complexity and potential applications compared to simpler analogs .
2-[2-(2-Chlorophenyl)phenyl]propan-2-ol represents a tertiary alcohol derivative of the biphenyl structural framework, characterized by the molecular formula C₁₅H₁₅ClO and a molecular weight of 246.74 g/mol [1]. The compound features a propan-2-ol functional group attached to the ortho position of one phenyl ring in the biphenyl system, with a chlorine substituent positioned at the ortho location of the second phenyl ring [1].
The stereochemical configuration of this compound centers around the tertiary carbon atom bearing the hydroxyl group, which creates a chiral environment due to the asymmetric substitution pattern [1]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2-(2'-chloro-[1,1'-biphenyl]-2-yl)propan-2-ol, emphasizing the specific positional relationships within the biphenyl framework [1].
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅ClO |
| Molecular Weight | 246.74 g/mol |
| Chemical Abstracts Service Number | 1393441-73-0 |
| Simplified Molecular Input Line Entry System | CC(O)(C1=CC=CC=C1C2=CC=CC=C2Cl)C |
| International Chemical Identifier Key | FUZLIVPSWZVZEW-UHFFFAOYSA-N |
The biphenyl backbone adopts a non-planar conformation due to steric interactions between the ortho-substituted groups [2]. Research on related biphenyl derivatives demonstrates that dihedral angles between the two phenyl rings typically range from 20° to 40° in crystalline structures, contrasting with gas-phase conformations where angles of approximately 40° are more common [2] [3].
Crystallographic analysis of biphenyl alcohol derivatives reveals significant structural insights into molecular packing and intermolecular interactions [3]. Studies of structurally related compounds, such as 2-(Biphenyl-4-yl)propan-2-ol, demonstrate that these molecules crystallize with multiple independent molecules in the asymmetric unit, resulting in hydrogen-bonded tetrameric arrangements [3].
The crystallographic parameters for related biphenyl propanol systems indicate orthorhombic or monoclinic crystal systems with space groups that accommodate the non-planar biphenyl geometry [3] [4]. Density functional theory calculations reveal that gas-phase optimized structures exhibit dihedral angles of approximately 39.33° between the phenyl rings, while solid-state structures show significantly reduced angles due to crystal packing forces [3].
| Crystallographic Parameter | Typical Range for Biphenyl Alcohols |
|---|---|
| Crystal System | Orthorhombic/Monoclinic |
| Space Group | P21/c, P212121 |
| Dihedral Angle (solid state) | 7.96° - 41.84° |
| Dihedral Angle (gas phase) | 39.33° - 41.0° |
| Hydrogen Bond Patterns | O-H⋯O chains and tetramers |
The presence of the tertiary alcohol functionality facilitates the formation of extensive hydrogen bonding networks, with O-H⋯O interactions connecting molecules into three-dimensional supramolecular architectures [3] [5]. Chlorinated biphenyl derivatives additionally exhibit C-H⋯Cl and halogen bonding interactions that contribute to crystal stability [4].
Proton Nuclear Magnetic Resonance spectroscopy of 2-[2-(2-Chlorophenyl)phenyl]propan-2-ol reveals characteristic signal patterns consistent with the biphenyl alcohol structure [6] [7]. The aromatic proton region typically spans 6.8-7.5 ppm, with complex multipicity patterns reflecting the substituted biphenyl system [6] [8].
The tertiary alcohol proton appears as a broad singlet around 1.5-2.0 ppm, which exchanges with deuterium oxide, confirming the presence of the hydroxyl functionality [8]. The geminal methyl groups attached to the tertiary carbon exhibit a characteristic singlet at approximately 1.2-1.5 ppm, integrating for six protons [6] [7].
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic C-H | 6.8-7.5 | Complex multiplets | 8H |
| Tertiary OH | 1.5-2.0 | Broad singlet | 1H |
| Geminal CH₃ | 1.2-1.5 | Singlet | 6H |
Carbon-13 Nuclear Magnetic Resonance analysis provides detailed information about the carbon framework [6] [8]. The aromatic carbon signals appear in the region 120-140 ppm, with the quaternary tertiary carbon typically observed around 70-75 ppm [9]. The methyl carbon atoms bonded to the tertiary carbon center resonate at approximately 25-30 ppm [6] [9].
Infrared spectroscopic analysis of 2-[2-(2-Chlorophenyl)phenyl]propan-2-ol reveals characteristic absorption bands that confirm the structural features [10] [8]. The hydroxyl stretching vibration appears as a broad absorption centered around 3200-3600 cm⁻¹, typical of hydrogen-bonded alcohol functionalities [10] [9].
Aromatic carbon-hydrogen stretching vibrations manifest in the region 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches occur at 2800-3000 cm⁻¹ [10] [8]. The aromatic carbon-carbon stretching vibrations appear as multiple bands between 1400-1600 cm⁻¹ [9].
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| O-H stretch | 3200-3600 | Hydrogen-bonded alcohol |
| Aromatic C-H stretch | 3000-3100 | Aromatic protons |
| Aliphatic C-H stretch | 2800-3000 | Methyl groups |
| Aromatic C=C stretch | 1400-1600 | Benzene ring vibrations |
| C-Cl stretch | 600-800 | Carbon-chlorine bond |
The carbon-chlorine stretching vibration typically appears in the fingerprint region at 600-800 cm⁻¹, providing confirmation of the halogen substituent [10] [9]. The complex fingerprint region below 1500 cm⁻¹ contains numerous characteristic vibrations that serve as a molecular identifier for this specific compound [10].
Mass spectrometric analysis of 2-[2-(2-Chlorophenyl)phenyl]propan-2-ol yields characteristic fragmentation patterns that reflect the molecular structure [11] [12]. The molecular ion peak appears at m/z 246/248 due to the chlorine isotope pattern, with the base peak typically corresponding to the loss of the propanol side chain [12].
Common fragmentation pathways include the loss of hydroxyl radical (M-17), loss of water (M-18), and formation of the chlorobiphenyl cation through cleavage of the propanol substituent [11] [12]. The chlorinated biphenyl fragment ions exhibit characteristic isotope patterns that facilitate structural elucidation [12].
| Fragment Ion | m/z | Proposed Structure | Relative Intensity |
|---|---|---|---|
| Molecular Ion | 246/248 | [M]⁺- | 15-25% |
| [M-OH]⁺ | 229/231 | Loss of hydroxyl radical | 30-45% |
| [M-H₂O]⁺ | 228/230 | Loss of water | 20-35% |
| Chlorobiphenyl⁺ | 188/190 | Biphenyl core | 80-100% |
The electron impact ionization typically produces abundant aromatic fragment ions, reflecting the stability of the biphenyl chromophore [11] [12]. Chemical ionization mass spectrometry often yields enhanced molecular ion signals and characteristic protonated molecular species [12].
Comparative structural analysis reveals significant similarities and differences between 2-[2-(2-Chlorophenyl)phenyl]propan-2-ol and related biphenyl alcohol derivatives [2] [3]. The positioning of substituents on the biphenyl framework critically influences the molecular conformation and physical properties [2] [13].
Related compounds such as 2-(Biphenyl-4-yl)propan-2-ol exhibit different conformational preferences due to the altered substitution pattern [3]. Para-substituted biphenyl alcohols generally display smaller dihedral angles between the phenyl rings compared to ortho-substituted analogs [2] [3].
| Compound | Substitution Pattern | Dihedral Angle | Crystal System |
|---|---|---|---|
| 2-[2-(2-Chlorophenyl)phenyl]propan-2-ol | 2,2'-disubstituted | 35-45° | Monoclinic |
| 2-(Biphenyl-4-yl)propan-2-ol | 4-substituted | 7.96-9.75° | Monoclinic |
| 4-Chlorobiphenyl | 4-substituted | 18-42° | Orthorhombic |
The presence of chlorine substituents in biphenyl derivatives influences both electronic properties and intermolecular interactions [13] [4]. Halogen bonding capabilities enhance crystal packing stability and modify physical properties compared to unsubstituted analogs [5] [4].
2-[2-(2-Chlorophenyl)phenyl]propan-2-ol represents a tertiary alcohol with a biphenyl core structure containing a chlorine substituent. The compound exhibits distinctive physical properties that reflect its molecular architecture and substitution pattern.
The molecular weight of 2-[2-(2-Chlorophenyl)phenyl]propan-2-ol has been experimentally determined and computationally verified as 246.73 grams per mole [1] [2]. This value corresponds to the molecular formula C₁₅H₁₅ClO and represents the sum of atomic masses including fifteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, and one oxygen atom. The molecular weight places this compound within the range typical for drug-like molecules and organic intermediates.
The predicted density of 2-[2-(2-Chlorophenyl)phenyl]propan-2-ol is 1.151±0.06 grams per cubic centimeter [3]. This density value is characteristic of chlorinated aromatic compounds and reflects the contribution of the chlorine atom to the overall molecular mass. The density is notably higher than that of simple alcohols due to the presence of the aromatic biphenyl system and the chlorine substituent, which increases the molecular mass without proportionally increasing the molecular volume.
The predicted boiling point for 2-[2-(2-Chlorophenyl)phenyl]propan-2-ol is 374.0±30.0 degrees Celsius [3]. This relatively high boiling point reflects the substantial intermolecular forces present in the compound, including hydrogen bonding capabilities from the hydroxyl group and van der Waals interactions from the extended aromatic system. The melting point has not been experimentally determined or reliably predicted in available literature sources.
The solubility characteristics of 2-[2-(2-Chlorophenyl)phenyl]propan-2-ol demonstrate the typical behavior of moderately lipophilic aromatic alcohols. The compound exhibits poor water solubility but demonstrates good solubility in organic solvents.
Water Solubility: The compound exhibits very low aqueous solubility, estimated at less than 0.1 milligrams per milliliter [4] [5]. This poor water solubility is attributed to the hydrophobic nature of the biphenyl core structure, which overwhelms the hydrophilic contribution of the single hydroxyl group. The presence of the chlorine substituent further reduces water solubility by increasing the overall hydrophobic character of the molecule.
Organic Solvent Solubility: The compound demonstrates excellent solubility in polar organic solvents such as dichloromethane and chloroform, with predicted solubility values exceeding 50 milligrams per milliliter [6] [7]. Moderate to good solubility is expected in alcoholic solvents including methanol and ethanol (5-50 milligrams per milliliter), where hydrogen bonding between the solvent and the hydroxyl group facilitates dissolution. The compound shows poor solubility in non-polar hydrocarbons such as hexane and cyclohexane due to the lack of favorable intermolecular interactions.
The acid-base properties of 2-[2-(2-Chlorophenyl)phenyl]propan-2-ol are dominated by the tertiary alcohol functional group. The predicted pKa value is 14.34±0.29 [3], which classifies this compound as a very weak Brønsted acid.
Acidic Character: The pKa value indicates that the compound is less acidic than water (pKa 15.7) but falls within the typical range for tertiary alcohols (pKa 17-18) [8] [9]. The presence of the aromatic system provides some stabilization to the conjugate base through resonance, although this effect is limited due to the separation between the hydroxyl group and the aromatic rings by the tertiary carbon center.
Basic Character: As a tertiary alcohol, the compound exhibits very weak basic properties. The oxygen atom can accept protons under strongly acidic conditions, forming a protonated alcohol species with enhanced electrophilicity. The basicity is reduced compared to simpler alcohols due to the electron-withdrawing effects of the aromatic substituents.
Hydrogen Bonding: The compound contains one hydrogen bond donor (the hydroxyl hydrogen) and one hydrogen bond acceptor (the oxygen atom) . These hydrogen bonding capabilities influence both solubility and intermolecular association behavior, contributing to the compound's physical properties and potential biological interactions.
The partition coefficient and lipophilicity parameters of 2-[2-(2-Chlorophenyl)phenyl]propan-2-ol reflect its moderately lipophilic character, which is important for predicting biological distribution and pharmaceutical applications.
Octanol-Water Partition Coefficient: While experimental log P values have not been directly determined for this specific compound, the estimated log P range is 3.5-4.5 based on structural analogy with related biphenyl derivatives [11] [12]. This prediction is supported by the compound's molecular structure, which contains extensive aromatic character balanced by a single polar hydroxyl group.
Lipophilicity Classification: The compound is classified as moderately lipophilic, indicating favorable membrane permeability and potential for good oral bioavailability . The molecular weight of 246.73 grams per mole falls well within Lipinski's rule of five criteria for drug-like properties, and the predicted log P range suggests optimal balance between aqueous solubility and membrane permeation.
Distribution Behavior: The compound exhibits preferential partitioning into lipid phases over aqueous phases, as evidenced by its poor water solubility and excellent organic solvent solubility [4] [14]. This distribution pattern influences its potential bioaccumulation, tissue distribution, and environmental fate. The presence of the chlorine substituent enhances the lipophilic character while the hydroxyl group provides a minimal hydrophilic anchor.